molecular formula C15H20N2O B1344652 [(1-Methyl-1H-indol-2-yl)methyl](tetrahydro-furan-2-ylmethyl)amine CAS No. 883536-35-4

[(1-Methyl-1H-indol-2-yl)methyl](tetrahydro-furan-2-ylmethyl)amine

Cat. No. B1344652
CAS RN: 883536-35-4
M. Wt: 244.33 g/mol
InChI Key: PHCDCGOCZGADJE-UHFFFAOYSA-N
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Description

“(1-Methyl-1H-indol-2-yl)methylamine” is a chemical compound with the molecular formula C15H20N2O and a molecular weight of 244.33 . It is used in proteomics research .


Synthesis Analysis

While specific synthesis methods for “(1-Methyl-1H-indol-2-yl)methylamine” were not found, indole derivatives are known to be important precursors for the synthesis of active molecules . They can undergo C–C and C–N coupling reactions and reductions easily .


Molecular Structure Analysis

The molecular structure of “(1-Methyl-1H-indol-2-yl)methylamine” consists of an indole ring, a tetrahydrofuran ring, and an amine group .

Scientific Research Applications

Antiviral Activity

Indole derivatives have been found to possess antiviral activity . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . These compounds showed inhibitory activity against influenza A .

Anti-inflammatory Properties

Indole derivatives also exhibit anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation.

Anticancer Applications

Indole derivatives have shown promise in the field of oncology . They have been found to possess anticancer properties, making them potential candidates for the development of new cancer therapies .

Anti-HIV Activity

Some indole derivatives have been found to have anti-HIV activity . For example, indolyl and oxochromenyl xanthenone derivatives have been reported to have potential as anti-HIV-1 agents .

Antioxidant Properties

Indole derivatives can also act as antioxidants . This property could make them useful in the treatment of diseases caused by oxidative stress.

Antimicrobial Activity

Indole derivatives have been found to have antimicrobial properties . For example, some tested compounds showed the highest antibacterial activity towards Gram-Negative Klebsiella pneumonia .

Antitubercular Activity

Indole derivatives have been found to possess antitubercular activities . This suggests potential applications in the treatment of tuberculosis.

Antidiabetic Applications

Indole derivatives have also been found to have antidiabetic properties . This could potentially lead to the development of new treatments for diabetes.

properties

IUPAC Name

N-[(1-methylindol-2-yl)methyl]-1-(oxolan-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O/c1-17-13(9-12-5-2-3-7-15(12)17)10-16-11-14-6-4-8-18-14/h2-3,5,7,9,14,16H,4,6,8,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHCDCGOCZGADJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C=C1CNCC3CCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(1-Methyl-1H-indol-2-yl)methyl](tetrahydro-furan-2-ylmethyl)amine

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